

# A Comprehensive Technical Guide to Dicreatine Citrate: Molecular Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

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## Abstract

**Dicreatine citrate**, a bonded salt of creatine and citric acid, has garnered interest as a dietary supplement and research compound, primarily within the sports nutrition and human performance sectors. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of **dicreatine citrate**. It details experimental protocols for its synthesis and characterization, and explores the biological signaling pathways associated with its constituent components. All quantitative data is presented in structured tables for clarity and comparative analysis.

## Molecular Structure and Chemical Formula

**Dicreatine citrate** is a salt formed from two molecules of creatine and one molecule of citric acid. The IUPAC name for this compound is bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxypropane-1,2,3-tricarboxylic acid.<sup>[1]</sup> The formation of this salt involves an acid-base reaction where the basic guanidinium group of creatine is protonated by the carboxylic acid groups of citric acid. This interaction results in a compound with distinct physicochemical properties compared to its individual components.

Chemical Formula: C<sub>14</sub>H<sub>26</sub>N<sub>6</sub>O<sub>11</sub><sup>[1]</sup>

Molecular Weight: 454.39 g/mol [\[1\]](#)

The structural representation of **dicreatine citrate** involves the ionic association between the citrate anion and two creatine cations.

## Physicochemical Properties

The physicochemical properties of **dicreatine citrate** distinguish it from other forms of creatine, such as creatine monohydrate. These properties can influence its solubility, stability, and bioavailability.

Property	Value	Reference
Molecular Weight	454.39 g/mol	<a href="#">[1]</a>
Exact Mass	454.16595567 Da	<a href="#">[1]</a>
Melting Point	Approximately 146 °C	<a href="#">[2]</a>
Creatine Content	Approximately 57.7% (wt.)	<a href="#">[2]</a>
Hydrogen Bond Donor Count	10	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	13	<a href="#">[1]</a>
Rotatable Bond Count	11	<a href="#">[1]</a>
Topological Polar Surface Area	313 Å <sup>2</sup>	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of Dicreatine Citrate

The following protocol is adapted from the manufacturing process described in U.S. Patent 6,211,407 B1.[\[2\]](#) This large-scale synthesis method can be scaled down for laboratory preparation.

Materials:

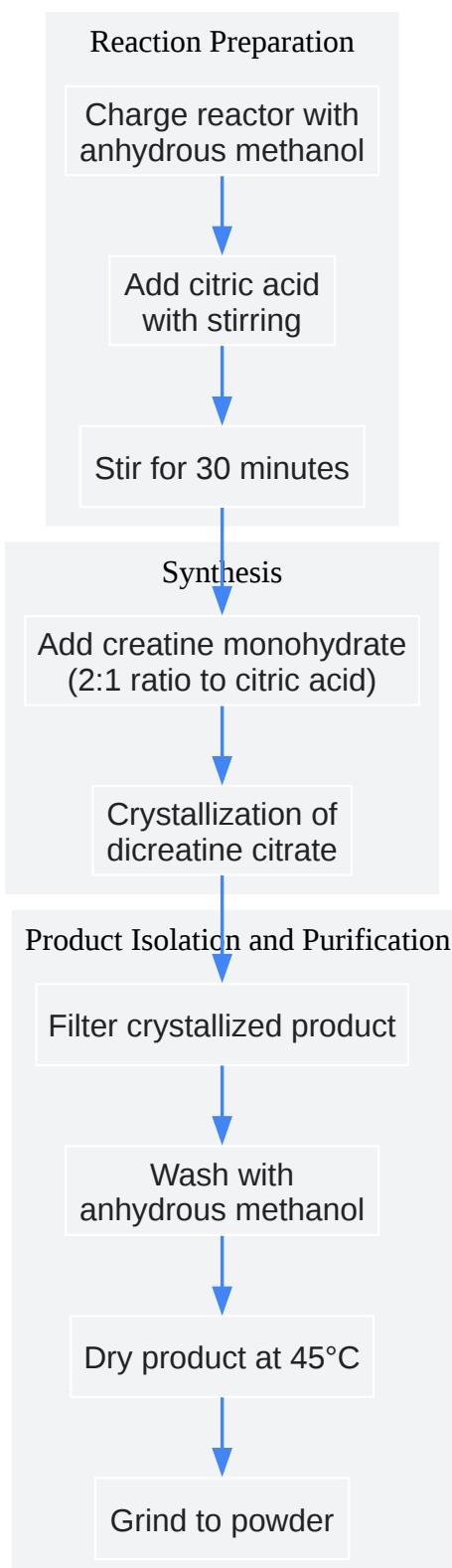
- Anhydrous methanol

- Citric acid
- Creatine monohydrate

Procedure:

- Charge a suitable reactor with anhydrous methanol.
- With continuous stirring, slowly add citric acid to the methanol. Continue stirring for 30 minutes after all the citric acid has been added to ensure complete dissolution.
- To the methanol/citric acid mixture, gradually add creatine monohydrate. The stoichiometric ratio of creatine to citric acid should be 2:1.[2]
- Allow the reaction to proceed, which will result in the crystallization of **dicreatine citrate**.
- Filter the crystallized product from the reaction mixture using a centrifuge or vacuum filtration.
- Wash the collected solid product with anhydrous methanol to remove any unreacted starting materials or byproducts.
- Dry the solid **dicreatine citrate** product at  $45^{\circ}\text{C} \pm 5^{\circ}\text{C}$  until the loss on drying (LOD) is less than 3%. [2]
- The final product can be ground to a free-flowing powder.

Experimental Workflow: Synthesis of **Dicreatine Citrate**

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Caption: Workflow for the synthesis of **dicreatine citrate**.

## Characterization of Dicreatine Citrate

An HPLC method can be developed to determine the purity of **dicreatine citrate** and to quantify its creatine content. The method would separate creatine, citrate, and any potential impurities or degradation products like creatinine.

Instrumentation:

- HPLC system with a UV or pulsed electrochemical detector.[\[3\]](#)
- A suitable column, such as a reverse-phase C18 column or a porous graphitic carbon column.[\[4\]](#)

Mobile Phase (Example):

- A mixture of water, acetonitrile, and an ion-pairing agent or buffer like trifluoroacetic acid (TFA) or sodium acetate.[\[3\]](#)[\[5\]](#) An isocratic or gradient elution can be optimized.

Procedure (General):

- Prepare standard solutions of creatine, citric acid, and creatinine of known concentrations.
- Prepare a sample solution of the synthesized **dicreatine citrate** in the mobile phase or a suitable solvent.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the separation at a suitable wavelength (e.g., around 210 nm for UV detection) or using an electrochemical detector.[\[3\]](#)
- Identify and quantify the peaks based on the retention times and peak areas of the standards.

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the thermal stability of **dicreatine citrate**.

Instrumentation:

- Differential Scanning Calorimeter

Procedure:

- Accurately weigh a small amount of the **dicreatine citrate** sample into an aluminum pan.
- Seal the pan and place it in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature to identify thermal events such as melting.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in **dicreatine citrate** and confirm the salt formation by observing the characteristic peaks for the carboxylate groups of citrate and the guanidinium group of creatine.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy can be used to elucidate the molecular structure of **dicreatine citrate** in solution. The chemical shifts of the protons and carbons in the creatine and citrate moieties can confirm the structure of the compound.

## Signaling Pathways and Biological Relevance

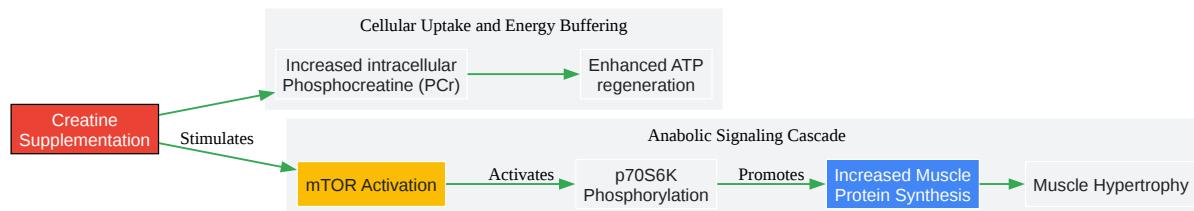
The biological effects of **dicreatine citrate** are attributable to its constituent components: creatine and citrate.

## Creatine Signaling in Muscle Metabolism

Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle. Its primary function is to act as a temporal and spatial energy buffer through the phosphocreatine (PCr)/creatine kinase (CK) system. Beyond its bioenergetic role, creatine has been shown to influence muscle protein synthesis and hypertrophy through various signaling pathways.

One of the key pathways modulated by creatine is the mTOR (mammalian target of rapamycin) signaling pathway.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> mTOR is a central regulator of cell growth, proliferation, and protein synthesis.

## Creatine Signaling Pathway in Muscle Cells



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Caption: Creatine's influence on the mTOR signaling pathway.

## Citrate in Cellular Metabolism

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. It also plays a role in fatty acid synthesis. In the context of exercise, citrate levels can influence energy metabolism.<sup>[9][10]</sup> Ingestion of citrate salts has been investigated for their potential to induce a state of metabolic alkalosis, which could buffer the acid produced during high-intensity exercise, although the performance-enhancing effects are debated.<sup>[9][11][12]</sup>

## Conclusion

**Dicreatine citrate** is a chemically distinct form of creatine with specific physicochemical properties that may offer advantages in terms of solubility and stability in aqueous solutions. This technical guide has provided a comprehensive overview of its molecular structure, methods for its synthesis and characterization, and the known biological signaling pathways of its components. The provided experimental frameworks can serve as a foundation for further research and development in the fields of nutritional science, pharmacology, and drug development. Further studies are warranted to fully elucidate the bioavailability and efficacy of **dicreatine citrate** in comparison to other creatine salts.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Dicreatine Citrate: Molecular Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1180860#molecular-structure-and-formula-of-dicreatine-citrate>

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